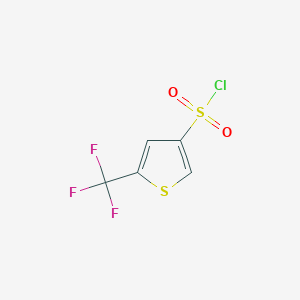
3-Thiophenesulfonyl chloride, 5-(trifluoromethyl)-
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by the presence of a thiophene ring, a sulfonyl chloride group, and a trifluoromethyl group. The exact structure would depend on the positions of these groups on the ring .Physical And Chemical Properties Analysis
These compounds are typically solid at room temperature and have a molecular weight in the range of 300-400 g/mol . They may also have a boiling point in the range of 85-87 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application Summary
5-(Trifluoromethyl)thiophene-3-sulfonyl chloride is utilized in medicinal chemistry for the synthesis of various biologically active compounds. Its trifluoromethyl group is particularly valuable due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals.
Methods of Application
The compound is often used as a building block in the construction of more complex molecules. It undergoes various chemical reactions, including coupling reactions and sulfonation, to introduce the trifluoromethyl group into target molecules.
Results and Outcomes
The incorporation of the trifluoromethyl group has led to the development of drugs with improved pharmacokinetic properties. For instance, it has been used in the synthesis of certain FDA-approved drugs that exhibit a range of pharmacological activities .
Material Science
Application Summary
In material science, this compound serves as a precursor for materials that require specific electronic properties, such as conductivity or photoreactivity.
Methods of Application
It is used to synthesize thiophene-based polymers and small molecules that form part of organic semiconductors, OLEDs, and other electronic devices.
Results and Outcomes
The resulting materials contribute to the efficiency and performance of electronic devices. For example, thiophene derivatives are known to play a role in the advancement of organic semiconductors and OLEDs .
Organic Synthesis
Application Summary
5-(Trifluoromethyl)thiophene-3-sulfonyl chloride is a reagent in organic synthesis, particularly in the introduction of the trifluoromethyl group into organic compounds.
Methods of Application
It acts as a trifluoromethylating agent for fluoroalkylation reactions, which is crucial for modifying the chemical properties of various organic substrates.
Results and Outcomes
The use of this compound in organic synthesis has enabled the creation of numerous compounds with enhanced chemical stability and reactivity, which are valuable in further chemical transformations .
Chemical Synthesis
Application Summary
This chemical is used in the synthesis of heterocycles, which are core structures in many pharmaceuticals and agrochemicals.
Methods of Application
Through condensation reactions, it contributes to the formation of thiophene rings, which are essential components of many active molecules.
Results and Outcomes
The synthesis processes involving this compound have led to the production of a variety of heterocyclic compounds with significant biological activity .
Analytical Chemistry
Application Summary
In analytical chemistry, 5-(trifluoromethyl)thiophene-3-sulfonyl chloride is used as a derivatization agent to enhance the detection of various substances.
Methods of Application
It reacts with analytes to form derivatives that are more easily detectable using techniques like chromatography or mass spectrometry.
Results and Outcomes
The derivatization has improved the sensitivity and selectivity of analytical methods, allowing for the detection of trace amounts of substances in complex mixtures .
Environmental Chemistry
Application Summary
The compound is investigated for its potential use in environmental remediation, particularly in the degradation of pollutants.
Methods of Application
It is used in research studies to develop catalysts that can break down harmful organic compounds in the environment.
Results and Outcomes
Preliminary results show promise in the use of thiophene derivatives for environmental clean-up efforts, although this application is still in the early stages of research .
This analysis provides a snapshot of the diverse applications of 5-(trifluoromethyl)thiophene-3-sulfonyl chloride in scientific research, highlighting its versatility and importance across various fields of study.
Photocatalysis
Application Summary
This compound is used in photocatalysis to facilitate chemical reactions via light absorption. It’s particularly useful in reactions that involve the transfer of fluorine atoms.
Methods of Application
In a recent study, it was used as a precursor for generating trifluoromethyl radicals under visible light. This method is advantageous for its mild reaction conditions and the ability to generate radicals without the need for a separate photoredox catalyst .
Results and Outcomes
The study demonstrated the successful S-trifluoromethylation of thiophenols, showcasing the compound’s potential in synthesizing various trifluoromethylated products, which are valuable in medicinal chemistry and material science .
Synthesis of Fluorinated Compounds
Application Summary
5-(Trifluoromethyl)thiophene-3-sulfonyl chloride is instrumental in the synthesis of fluorinated compounds, which are important in several industries due to their unique properties.
Methods of Application
It reacts with different reagents to introduce fluorine atoms into organic molecules, a process that can significantly alter the physical and chemical properties of these compounds.
Results and Outcomes
The introduction of fluorine atoms has led to the creation of compounds with increased resistance to degradation and improved performance in their respective applications, such as in pharmaceuticals and agrochemicals .
Development of Organic Electronics
Application Summary
The compound is also used in the development of organic electronics, where it contributes to the creation of materials with specific electronic characteristics.
Methods of Application
It serves as a precursor for synthesizing thiophene-based conductive polymers, which are used in organic transistors, solar cells, and other electronic devices.
Results and Outcomes
These conductive polymers have been shown to improve the efficiency and durability of organic electronic devices, marking significant progress in the field of flexible and wearable electronics .
These additional applications further illustrate the versatility of 5-(trifluoromethyl)thiophene-3-sulfonyl chloride in advancing various scientific and industrial fields through its unique chemical properties.
Catalysis in Organic Reactions
Application Summary
This compound is used as a catalyst or a reagent in various organic reactions, including those that lead to the synthesis of complex molecules used in pharmaceuticals and agrochemicals.
Methods of Application
It can act as a source of the trifluoromethyl group in catalytic processes, facilitating the introduction of this group into various substrates, which can significantly alter their chemical properties.
Results and Outcomes
The use of 5-(trifluoromethyl)thiophene-3-sulfonyl chloride in catalysis has enabled the development of more efficient synthetic routes to target molecules, often with improved yields and selectivity .
Synthesis of Liquid Crystals
Application Summary
The compound finds application in the synthesis of liquid crystals, which are used in displays, sensors, and other advanced materials.
Methods of Application
Through its incorporation into mesogenic groups, it contributes to the formation of liquid crystalline phases that are responsive to electric fields or temperature changes.
Results and Outcomes
The resulting liquid crystals exhibit desirable properties such as high thermal stability and appropriate phase transition temperatures, making them suitable for various technological applications .
Fluorination of Organic Compounds
Application Summary
5-(Trifluoromethyl)thiophene-3-sulfonyl chloride is also employed in the selective fluorination of organic compounds, a key step in the development of compounds for medical imaging.
Methods of Application
It is used to introduce fluorine atoms into specific positions on organic molecules, often through nucleophilic substitution reactions.
Results and Outcomes
This selective fluorination has been crucial for the synthesis of radiotracers used in positron emission tomography (PET), enhancing the diagnostic capabilities of this imaging technique .
Research in Heterocyclic Chemistry
Application Summary
The compound is extensively used in heterocyclic chemistry research to synthesize new thiophene derivatives with potential applications in various fields.
Methods of Application
It serves as a key intermediate in the construction of thiophene rings, which are central to many biologically active compounds and materials.
Results and Outcomes
Research has led to the discovery of new thiophene-based molecules with a wide range of properties, from pharmaceuticals to materials for electronic applications .
Peptide Modification
Application Summary
In biochemistry, 5-(trifluoromethyl)thiophene-3-sulfonyl chloride is used to modify peptides, enhancing their stability and altering their biological activity.
Methods of Application
The compound is used to introduce sulfonyl chloride groups into peptides, which can then undergo further chemical transformations.
Results and Outcomes
Modified peptides have shown improved resistance to enzymatic degradation and have been used to study peptide-protein interactions and other biological processes .
Development of Dyes and Pigments
Application Summary
This compound is utilized in the development of dyes and pigments, particularly those that require specific light-absorbing or emitting properties.
Methods of Application
It is involved in the synthesis of thiophene-based chromophores, which are integral to the color and luminescence of dyes and pigments.
Results and Outcomes
The synthesized dyes and pigments have been applied in a variety of industries, ranging from textiles to optical devices, due to their enhanced performance and stability .
Safety And Hazards
Propiedades
IUPAC Name |
5-(trifluoromethyl)thiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3O2S2/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNKLVLVSSHXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenesulfonyl chloride, 5-(trifluoromethyl)- | |
CAS RN |
1034047-33-0 | |
| Record name | 5-(trifluoromethyl)thiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)
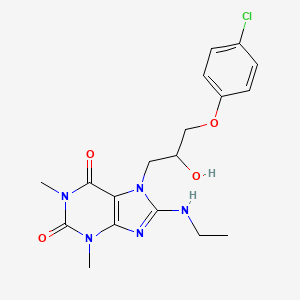
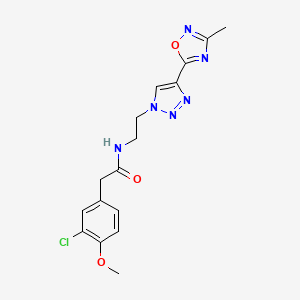
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2771831.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2771833.png)
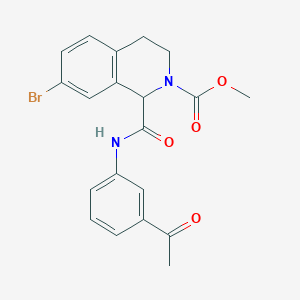
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2771835.png)
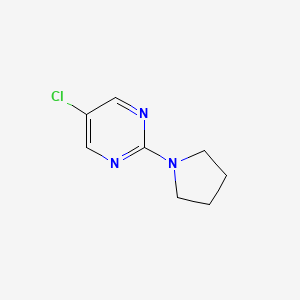
![4-[(E)-2-(1-naphthyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771838.png)
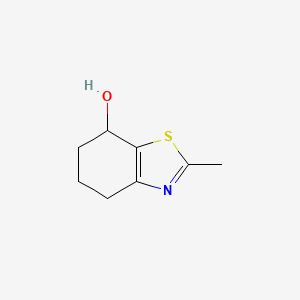
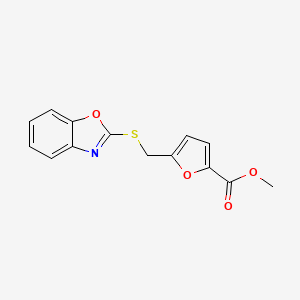
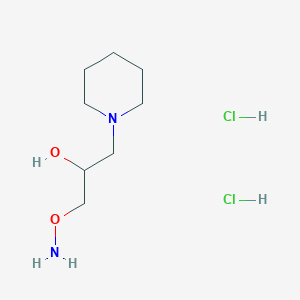
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2771844.png)